(2S)-1-cyclopropylpropan-2-amine

Catalog No.
S12753471
CAS No.
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-cyclopropylpropan-2-amine

Product Name

(2S)-1-cyclopropylpropan-2-amine

IUPAC Name

(2S)-1-cyclopropylpropan-2-amine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

WFJUBRAHXQCZAM-YFKPBYRVSA-N

Canonical SMILES

CC(CC1CC1)N

Isomeric SMILES

C[C@@H](CC1CC1)N

(2S)-1-cyclopropylpropan-2-amine, also known as cyclopropylamine, is an organic compound with the molecular formula C6_6H13_{13}N. It features a cyclopropyl group attached to a propan-2-amine structure, giving it unique properties and reactivity. The compound has been studied for its potential applications in medicinal chemistry and its biological activity, particularly in relation to neurotransmitter systems.

Typical of amines and cyclopropyl derivatives. Key reactions include:

  • Alkylation: The amine can undergo alkylation reactions where it acts as a nucleophile, attacking electrophilic centers.
  • Oxidation: The compound can be oxidized to form corresponding imines or amides depending on the reaction conditions.
  • Ring Opening: Cyclopropyl groups can undergo ring-opening reactions under certain conditions, leading to the formation of more complex structures .

Research indicates that (2S)-1-cyclopropylpropan-2-amine exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. Its structural characteristics allow it to interact with various receptors in the central nervous system, potentially influencing mood and behavior. Studies have shown that cyclopropylamines can affect serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders .

The synthesis of (2S)-1-cyclopropylpropan-2-amine typically involves several steps:

  • Cyclopropanation: The introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazo compounds or Simmons-Smith reagents.
  • Reduction: The resulting intermediate may require reduction steps to convert ketones or imines into amines.
  • Purification: Final purification steps usually involve crystallization or chromatography to isolate the desired amine product .

(2S)-1-cyclopropylpropan-2-amine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in neuropharmacology.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
  • Research: Used in studies investigating neurotransmitter interactions and receptor binding affinities .

Interaction studies have focused on how (2S)-1-cyclopropylpropan-2-amine interacts with various biological targets. These studies often employ techniques such as:

  • Binding Assays: To determine affinity for specific receptors (e.g., serotonin receptors).
  • Functional Assays: To evaluate the biological effects of the compound on cellular pathways.

Findings suggest that the compound may exhibit selective activity towards certain receptor subtypes, which could inform its therapeutic potential .

Several compounds share structural similarities with (2S)-1-cyclopropylpropan-2-amine, including:

Compound NameStructure TypeUnique Features
CyclopropylamineSimple cyclopropyl amineBasic amine with no additional substituents
(S)-1-CyclopropylethanamineEthanol derivativeContains an ethyl group instead of propan
(2S)-2-Amino-3-cyclopropylpropan-1-olHydroxyl group additionContains a hydroxyl group, enhancing solubility

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. The presence of the cyclopropyl group in (2S)-1-cyclopropylpropan-2-amine contributes to its unique properties compared to more straightforward amines or those with different functional groups .

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

Explore Compound Types